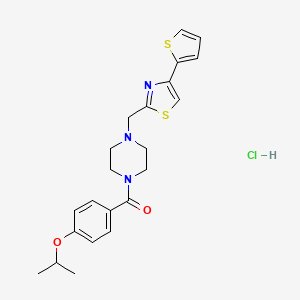
3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.539. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hypotensive Agents Synthesis
Quinazoline derivatives have been explored for their hypotensive activities, particularly in compounds with modifications at the 1-hydrogen position. These modifications have shown significant effects on the relaxing activities of blood vessels, indicating potential applications in the development of hypotensive agents. For example, certain derivatives exhibited activity significantly more potent than known drugs, highlighting the therapeutic potential of quinazoline derivatives in cardiovascular diseases (Eguchi et al., 1991).
Anticancer Activity
Quinazolinone derivatives have demonstrated potent cytotoxic activities against various cancer cell lines. These compounds, synthesized through modifications of quinazolinone structures, have been evaluated for their growth inhibitory properties, showing promising results as potential anticancer agents. Some derivatives were found to be highly effective against murine leukemia and human cancer cell lines, with IC50 values indicating significant potency (Deady et al., 2003).
Antimalarial Activity
The antimalarial activities of benzoquinoline derivatives, another class related to quinazoline, have been investigated, revealing compounds with significant efficacy against Plasmodium berghei in mice. These studies contribute to the search for new antimalarial drugs, showing that structural modifications can enhance antimalarial activity while considering phototoxicity as a side effect (Rice, 1976).
Herbicide Discovery
Quinazoline derivatives have also found applications in agriculture, particularly as herbicides. Novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a significant target in herbicide discovery. These compounds displayed excellent herbicidal activity and potential for weed control, demonstrating the versatility of quinazoline derivatives in various scientific applications (He et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is then reacted with 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione to form the second intermediate. The final product is obtained by reacting the second intermediate with formaldehyde and hydrogen cyanide in the presence of a base." "Starting Materials": [ "4-ethoxy-3-methoxyaniline", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium acetate", "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "formaldehyde", "hydrogen cyanide", "sodium hydroxide" ] "Reaction": [ "Step 1: Acetylation of 4-ethoxy-3-methoxyaniline with acetic anhydride and sulfuric acid to form N-acetyl-4-ethoxy-3-methoxyaniline", "Step 2: Diazotization of N-acetyl-4-ethoxy-3-methoxyaniline with sodium nitrite and hydrochloric acid to form 4-ethoxy-3-methoxyphenyldiazonium chloride", "Step 3: Coupling of 4-ethoxy-3-methoxyphenyldiazonium chloride with sodium acetate and 3-amino-5-methylisoxazole to form 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Step 4: Reaction of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid to form 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "Step 5: Reaction of 3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione with formaldehyde and hydrogen cyanide in the presence of sodium hydroxide to form the final product" ] } | |
CAS番号 |
1207051-30-6 |
製品名 |
3-(3,5-dimethylphenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C28H26N4O5 |
分子量 |
498.539 |
IUPAC名 |
3-(3,5-dimethylphenyl)-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O5/c1-5-36-23-11-10-19(15-24(23)35-4)26-29-25(37-30-26)16-31-22-9-7-6-8-21(22)27(33)32(28(31)34)20-13-17(2)12-18(3)14-20/h6-15H,5,16H2,1-4H3 |
InChIキー |
DLSIHVHCNFTYQT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC(=CC(=C5)C)C)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



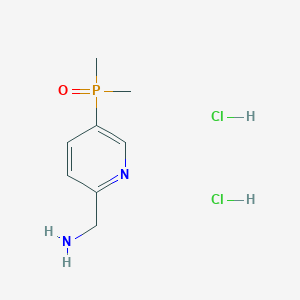
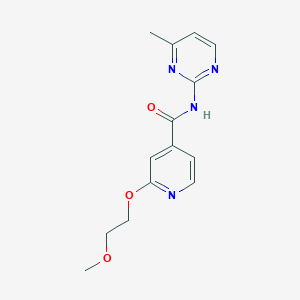

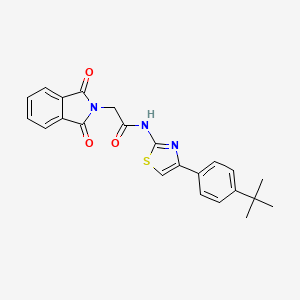
amine hydrochloride](/img/structure/B2466444.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2466445.png)
![(E)-N1-benzylidene-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2466447.png)
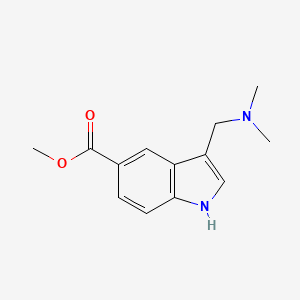
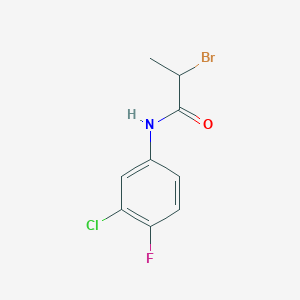
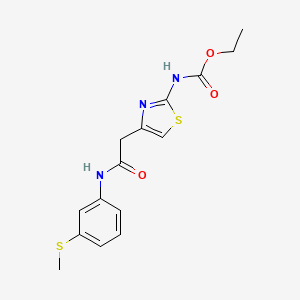
![3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2466452.png)
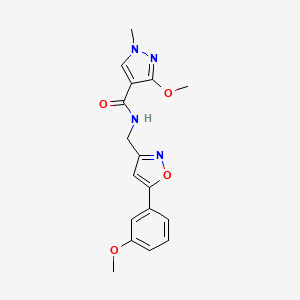
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)
